[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
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Overview
Description
[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H13FN3O7P and its molecular weight is 325.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Dinucleotide Analogs Design
Valiyev et al. (2010) explored the synthesis of novel dinucleotide analogs, including compounds with a structural resemblance to [5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate. This research contributes to the development of new strategies for synthesizing dinucleotide analogs, which are crucial in various biological processes and therapeutic applications (Valiyev et al., 2010).
Advanced Glycation End-Products Formation
Nemet et al. (2006) investigated the formation of advanced glycation end-products (AGEs) by methylglyoxal (MG), highlighting the biochemical transformations involving pyrimidine derivatives similar to the structure of interest. This research aids in understanding the role of such compounds in diabetes and neurodegenerative diseases (Nemet et al., 2006).
Development of CNS Disorder Treatments
Li et al. (2016) focused on the development of treatments for cognitive deficits associated with central nervous system disorders, utilizing compounds structurally similar to the query molecule. Their work emphasizes the therapeutic potential of these compounds in addressing cognitive impairments in diseases like schizophrenia and Alzheimer's (Li et al., 2016).
Anti-Inflammatory Properties
Cottam et al. (1993) explored the synthesis and biological evaluation of analogs related to the query compound, focusing on their anti-inflammatory properties. This is pivotal in developing new therapeutics for inflammatory diseases (Cottam et al., 1993).
Thiamin Pyrophosphate Synthesis
Godoi et al. (2006) described the structure of a key enzyme involved in the biosynthesis of thiamin pyrophosphate, an essential coenzyme. The study of compounds like the query molecule aids in understanding the synthesis of critical components like pyrimidines in biological systems (Godoi et al., 2006).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate involves the protection of the hydroxyl group on the 3-position of the oxolan ring, followed by the coupling of the protected oxolan with the 4-amino-5-fluoro-2-oxopyrimidine. The resulting intermediate is then deprotected and phosphorylated to yield the final product.", "Starting Materials": [ "3-hydroxyoxolane", "4,4'-dimethoxytrityl chloride", "triethylamine", "4-amino-5-fluoro-2-oxopyrimidine", "diisopropylethylamine", "dichloromethane", "tetrahydrofuran", "diethyl ether", "sodium phosphate monobasic", "sodium phosphate dibasic", "acetic anhydride", "pyridine", "trifluoroacetic acid", "ethanol" ], "Reaction": [ "Protection of the 3-hydroxyl group on the oxolan ring using 4,4'-dimethoxytrityl chloride and triethylamine in dichloromethane", "Coupling of the protected oxolan with 4-amino-5-fluoro-2-oxopyrimidine using diisopropylethylamine and tetrahydrofuran", "Deprotection of the 4,4'-dimethoxytrityl group using trifluoroacetic acid in dichloromethane", "Phosphorylation of the resulting intermediate using a mixture of sodium phosphate monobasic, sodium phosphate dibasic, and acetic anhydride in pyridine", "Purification of the final product using ethanol and diethyl ether" ] } | |
CAS No. |
847-22-3 |
Molecular Formula |
C9H13FN3O7P |
Molecular Weight |
325.19 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13FN3O7P/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(20-7)3-19-21(16,17)18/h2,5-7,14H,1,3H2,(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChI Key |
OPBLKWSMVCXQNV-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)F)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)F)COP(=O)(O)O)O |
sequence |
N |
Synonyms |
5-fluoro-2'-deoxycytidine 5'-monophosphate FdCMP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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